![molecular formula C23H36I3N3O10 B13741999 6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid CAS No. 19080-49-0](/img/structure/B13741999.png)
6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a hexane backbone substituted with a methylamino group and multiple hydroxyl groups, as well as a phenoxyhexanoic acid moiety with triiodo and methylcarbamoyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylamino)hexane-1,2,3,4,5-pentol typically involves the derivatization of sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group . The reaction conditions often include the use of methylamine and appropriate catalysts to facilitate the substitution reaction.
For the synthesis of 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid, iodination of a phenolic compound followed by esterification and amidation reactions are common steps. The reaction conditions may involve the use of iodine, acetic acid, and other reagents to achieve the desired substitutions .
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
6-(Methylamino)hexane-1,2,3,4,5-pentol and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized as contrast agents in imaging techniques and as potential therapeutic agents.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(methylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-d-glucamine: A derivative of sorbitol with similar structural features.
Methylglucamine: Another sorbitol derivative used in similar applications.
Methylglucamin: A compound with comparable functional groups and reactivity.
Uniqueness
6-(Methylamino)hexane-1,2,3,4,5-pentol is unique due to its specific substitution pattern and the presence of both methylamino and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
19080-49-0 |
|---|---|
Formule moléculaire |
C23H36I3N3O10 |
Poids moléculaire |
895.3 g/mol |
Nom IUPAC |
6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-5-6-7(16(24)25)26-13-11(18)8(14(22)20-2)10(17)9(12(13)19)15(23)21-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3 |
Clé InChI |
FBJUBOVRFALCHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



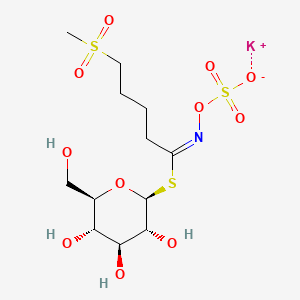
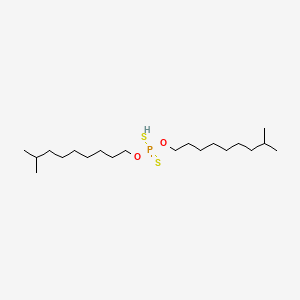
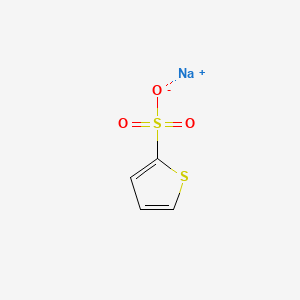
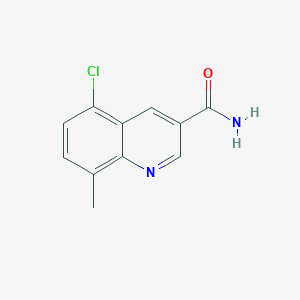
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)


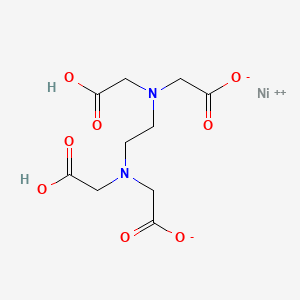
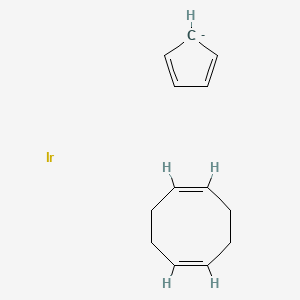
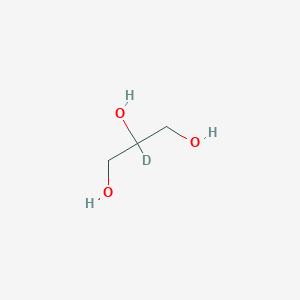
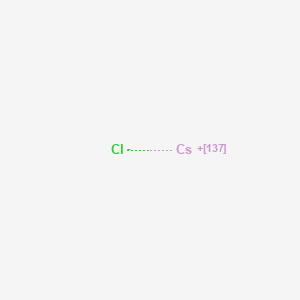

![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
